5-甲氧基-3-甲基-9H-咔唑

描述

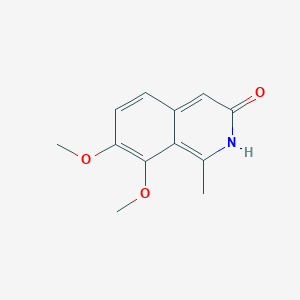

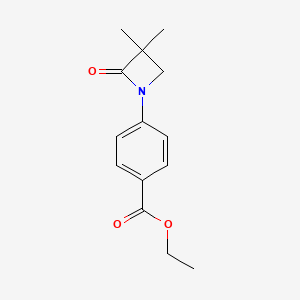

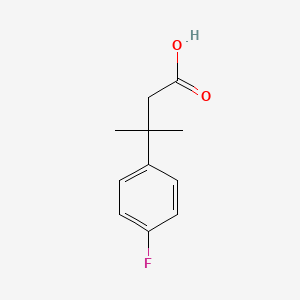

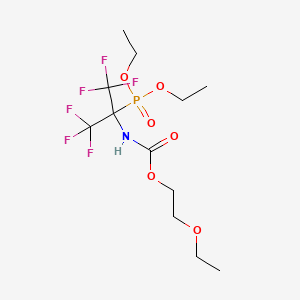

5-Methoxy-3-methyl-9H-carbazole is a chemical compound with the molecular formula C14H13NO . It is a derivative of carbazole, a class of nitrogen-containing heterocycles .

Synthesis Analysis

Carbazole derivatives can be synthesized through various methods. For instance, a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation has been reported . Another method involves the use of a magnetically recoverable palladium nanocatalyst supported on a green biochar . A highly efficient methodology for the synthesis of N-methoxycarbazole derivatives has also been described .Molecular Structure Analysis

The molecular structure of 5-methoxy-3-methyl-9H-carbazole can be analyzed using various spectroscopic methods . The compound has a molecular weight of 211.26 g/mol .Chemical Reactions Analysis

Carbazole derivatives have been known to undergo various chemical reactions. For instance, double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines enable an efficient synthesis of carbazole derivatives . The reaction is robust, proceeds in high yields, and tolerates a series of amines including neutral, electron-rich, electron-deficient aromatic amines and aliphatic amines .Physical And Chemical Properties Analysis

5-Methoxy-3-methyl-9H-carbazole has a melting point of 154-156 °C and a predicted boiling point of 405.1±25.0 °C . Its density is predicted to be 1.198±0.06 g/cm3 .科学研究应用

抗肿瘤活性

5-甲氧基-3-甲基-9H-咔唑及其衍生物在抗肿瘤研究中显示出前景。一项研究合成了各种 9-甲氧基-5-甲基-6H-吡啶并[4,3-b]咔唑-1-(N-取代的羧酰胺),并发现 9-羟基化化合物对培养的 L1210 和结肠 38 细胞表现出高细胞毒性,在 P388 白血病和结肠 38 模型中具有良好的体内抗肿瘤活性。活性最高的化合物是 9-羟基-5,6-二甲基-1-[N-[2-(二甲氨基)乙基]氨基甲酰基]-6H-吡啶并[4,3-b]咔唑,被选择用于对小鼠实体瘤和毒理学研究进行进一步评估 (Jasztold-Howorko 等,1994)。

合成和化学表征

咔唑衍生物(如 5-甲氧基-3-甲基-9H-咔唑)已被合成并表征用于各种应用。例如,通过高效的 Au 催化的环化反应,已经实现了包括 7-甲氧基-O-甲基木科那和甲基 2-羟基-7-甲氧基-9H-咔唑-3-羧酸酯在内的几种天然存在的 2,7-双氧咔唑生物碱的克级合成 (马等,2014)。

细胞毒性成分研究

对从吴茱萸中分离的咔唑化合物的细胞毒性作用的研究表明,某些化合物(包括 6-甲氧基-9H-咔唑-3-羧酸)对各种肿瘤细胞系表现出中等的细胞毒性,证明了这些化合物在癌症研究中的潜力 (姜等,2014)。

细菌生物转化

一项研究重点关注了 9H-咔唑衍生物(包括 9-甲基-9H-咔唑)的细菌生物转化,使用双苯降解细菌 Ralstonia sp。这项研究有助于理解咔唑衍生物的代谢途径和药理学应用 (Waldau 等,2009)。

荧光染料合成

对咔唑基化合物的物理光学性质的研究导致了新型荧光苯乙烯染料的合成。这些基于 4-甲氧基-9-甲基-9H-咔唑-3-甲醛的染料在基于荧光的技术中具有潜在应用 (Umape 等,2014)。

药物递送系统

利用 9H-咔唑-2,7-二羧酸等化合物,咔唑功能化的金属有机骨架在药物递送系统中显示出前景。这些骨架可以以受控方式封装和有效释放药物,为药物开发提供了新途径 (孙等,2021)。

抗 HIV 活性

5-甲氧基-3-甲基-9H-咔唑的一些衍生物已被合成并测试了其抑制 HIV 复制的潜力。这项研究为针对 HIV 的新疗法开辟了可能性 (Hirata 等,1999)。

作用机制

Carbazole derivatives have shown significant biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have also demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism .

安全和危害

未来方向

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have potential applications in a broad range of areas, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future research may focus on improving the properties of these compounds for these applications .

属性

IUPAC Name |

5-methoxy-3-methyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-6-7-11-10(8-9)14-12(15-11)4-3-5-13(14)16-2/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXQUUJCBXWOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

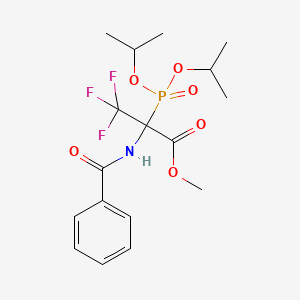

![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)

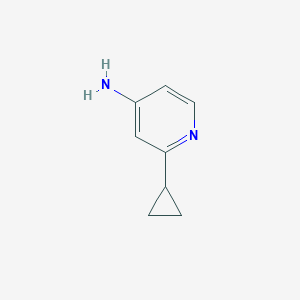

![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)